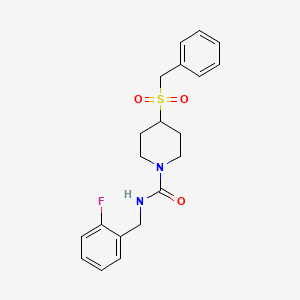

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzylsulfonyl-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c21-19-9-5-4-8-17(19)14-22-20(24)23-12-10-18(11-13-23)27(25,26)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELZAUCROYRJFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl and 2-fluorobenzyl positions, using reagents such as sodium hydride or potassium tert-butoxide.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, including:

- Receptor Modulation : It has shown potential as a receptor agonist or antagonist, influencing various biological pathways. The sulfonamide group may play a role in inhibiting enzymes such as carbonic anhydrase, which is crucial for maintaining acid-base balance in the body.

- Therapeutic Agent Development : Research indicates that derivatives of this compound may act on neurotransmitter systems, particularly in the central nervous system. This opens avenues for developing treatments for conditions like depression and anxiety.

Materials Science

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide is also explored for its potential in creating novel materials:

- Fluorescent Materials : The unique structure allows for the development of materials with specific optical properties, which can be used in sensors or display technologies.

- Conductive Polymers : Its chemical properties may facilitate the synthesis of polymers with enhanced electrical conductivity, useful in electronic applications.

Biological Research

In biological studies, this compound serves as a valuable tool:

- Pathway Analysis : It can be utilized to investigate biological pathways and molecular interactions involving piperidine derivatives, aiding in understanding complex biological systems.

Case Studies and Findings

-

Pharmacological Studies :

- A study highlighted the compound's ability to inhibit certain enzyme activities, making it a candidate for drug development targeting metabolic disorders. The mechanism involved the interaction of the sulfonamide group with active sites on enzymes.

-

Material Development :

- Research demonstrated that incorporating this compound into polymer matrices improved their mechanical and thermal properties, suggesting applications in high-performance materials.

-

Neurotransmitter Interaction :

- Experimental data indicated that the compound could modulate neurotransmitter release in neuronal cultures, suggesting its potential use in neuropharmacology.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the benzylsulfonyl and 2-fluorobenzyl groups can influence its binding affinity and selectivity for these targets. The carboxamide group may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

4-(benzylsulfonyl)piperidine-1-carboxamide: Lacks the 2-fluorobenzyl group, which may result in different chemical and biological properties.

N-(2-fluorobenzyl)piperidine-1-carboxamide: Lacks the benzylsulfonyl group, which can affect its reactivity and interactions with molecular targets.

4-(benzylsulfonyl)-N-benzylpiperidine-1-carboxamide:

The uniqueness of 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide lies in the combination of its functional groups, which impart distinct properties and make it a versatile compound for various scientific research applications.

Biological Activity

4-(Benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide, a compound with the chemical formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 374.48 g/mol

- CAS Number : 2034608-89-2

- Molecular Structure : The compound features a piperidine ring substituted with a benzylsulfonyl group and a 2-fluorobenzyl moiety.

Research indicates that compounds similar to 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide often act as inhibitors of various enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the piperidine structure is implicated in modulating neurotransmitter systems, particularly in the central nervous system.

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition :

- Similar compounds have demonstrated significant inhibitory effects on carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems. The inhibition constants (Ki) for related compounds have been reported in the low micromolar range, suggesting potential therapeutic applications in conditions such as glaucoma or edema .

- Tyrosinase Inhibition :

Antimicrobial Activity

Studies have indicated that benzylsulfonamide derivatives possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Study 1: Carbonic Anhydrase Inhibition

A recent study evaluated several benzylsulfonamide derivatives for their inhibitory activity against carbonic anhydrase isoforms. The compound exhibited a Ki value of approximately 0.0068 µM against the human isoform, highlighting its potential as a potent inhibitor .

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. These results suggest its viability as a candidate for developing new antimicrobial agents .

Data Tables

Q & A

Q. Key Variables :

- Temperature : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency.

- Catalyst : DBU enhances cyclization yields by 15–20% compared to weaker bases .

Advanced: How can structural contradictions in crystallographic data for similar piperidine-carboxamides be resolved?

Answer:

Discrepancies in bond lengths/angles (e.g., piperidine ring puckering vs. planarity) arise from:

- Crystallization Solvent Effects : Polar solvents (e.g., ethanol) induce hydrogen bonding, distorting the piperidine chair conformation .

- Resolution Limitations : Low-resolution XRD data (<1.0 Å) may misrepresent torsional angles. Use high-resolution synchrotron data or neutron diffraction for accuracy .

- Computational Validation : Compare experimental XRD with DFT-optimized structures (B3LYP/6-311+G(d,p)) to identify artifacts .

Basic: Which spectroscopic techniques are most reliable for characterizing the sulfonyl and fluorobenzyl moieties?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Sulfonyl S=O stretches appear at 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ with isotopic peaks for chlorine/fluorine .

Advanced: How can conflicting bioactivity data for piperidine-carboxamides in kinase inhibition assays be analyzed?

Answer:

Contradictions arise from:

- Assay Conditions : ATP concentration variations (1–10 mM) alter IC₅₀ values. Standardize using Z’-factor validated protocols .

- Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

- Metabolite Interference : Use LC-MS to detect hydrolyzed products (e.g., free fluorobenzylamine) that may skew results .

Basic: What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

Answer:

- Cellular Uptake : Caco-2 monolayers assess permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .

- CYP450 Inhibition : Human liver microsomes (HLM) screen for metabolic stability and drug-drug interaction risks .

- Target Binding : Fluorescence polarization (FP) assays quantify affinity for carbonic anhydrase isoforms (e.g., hCA-II/IX) .

Advanced: What computational strategies optimize the compound’s selectivity for sulfonamide-binding enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with hCA-II (PDB: 3KS3). Prioritize residues Gln92 and Thr200 for hydrogen bonding .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding pocket stability. RMSD >2.0 Å indicates poor target retention .

- QSAR Modeling : Develop 2D descriptors (e.g., LogP, topological polar surface area) to predict off-target effects against unrelated sulfonamide targets .

Basic: How should researchers address solubility challenges during formulation?

Answer:

- Co-Solvents : Use 10–20% PEG-400 or DMSO in aqueous buffers to enhance solubility (>50 µg/mL) .

- Salt Formation : Test hydrochloride or mesylate salts to improve crystallinity and dissolution .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in physiological conditions .

Advanced: What experimental designs reconcile discrepancies in SAR studies for fluorobenzyl-substituted analogs?

Answer:

- Orthogonal Substitution : Synthesize para/meta-fluorobenzyl analogs to isolate electronic vs. steric effects .

- Free-Wilson Analysis : Deconstruct activity contributions of sulfonyl, piperidine, and fluorobenzyl groups .

- Crystallographic SAR : Compare XRD structures of active/inactive analogs to identify critical π-π or halogen bonding motifs .

Basic: What safety protocols are critical when handling the fluorobenzyl and sulfonyl groups?

Answer:

- Fluorobenzyl Handling : Use fume hoods and PFAS-rated gloves to prevent dermal absorption .

- Sulfonyl Stability : Avoid high temperatures (>80°C) to prevent decomposition into toxic SO₂ .

- Waste Disposal : Neutralize with 10% NaOH before incineration to minimize environmental sulfonate residues .

Advanced: How can in vivo pharmacokinetic data be correlated with in vitro parameters for translational research?

Answer:

- Allometric Scaling : Use rat/mouse clearance data to predict human half-life via the Øie-Tozer model .

- PBPK Modeling : Simulate tissue distribution using GastroPlus™, incorporating logD (1.5–2.5) and plasma protein binding (>90%) .

- Metabolite ID : Perform HR-MS/MS on plasma samples to detect hydroxylated or glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.